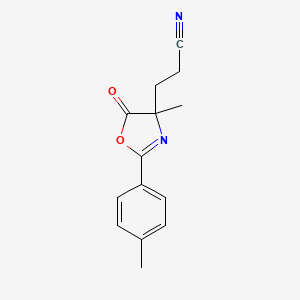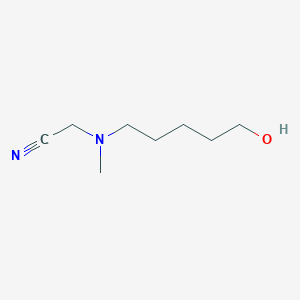
4-(4-Chloro-3-propylphenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chloro-3-propylphenyl)pyridine is an organic compound that belongs to the class of pyridines. It is characterized by a pyridine ring substituted with a 4-chloro-3-propylphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-propylphenyl)pyridine typically involves the reaction of 4-chloro-3-propylbenzaldehyde with pyridine under specific conditions. One common method includes the use of a Grignard reagent, where 4-chloro-3-propylbenzaldehyde is reacted with pyridine in the presence of a catalyst such as palladium or nickel . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Chloro-3-propylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as dihydropyridines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Wissenschaftliche Forschungsanwendungen
4-(4-Chloro-3-propylphenyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings .
Wirkmechanismus
The mechanism of action of 4-(4-Chloro-3-propylphenyl)pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
4-(4-Chloro-3-propylphenyl)pyridine can be compared with other similar compounds, such as:
4-Chloropyridine: Similar in structure but lacks the propylphenyl group.
3-Chloropyridine: Differently substituted pyridine with distinct chemical properties.
4-(4-Chloro-3-methylphenyl)pyridine: Similar but with a methyl group instead of a propyl group
Eigenschaften
CAS-Nummer |
73398-87-5 |
|---|---|
Molekularformel |
C14H14ClN |
Molekulargewicht |
231.72 g/mol |
IUPAC-Name |
4-(4-chloro-3-propylphenyl)pyridine |
InChI |
InChI=1S/C14H14ClN/c1-2-3-13-10-12(4-5-14(13)15)11-6-8-16-9-7-11/h4-10H,2-3H2,1H3 |
InChI-Schlüssel |
WSCHPDCSJWIBDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=CC(=C1)C2=CC=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



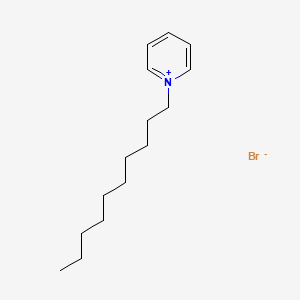
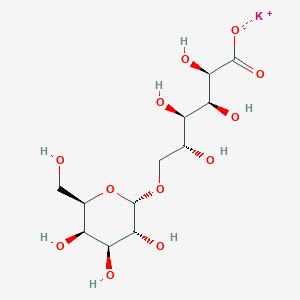
![Butanoicacid,3-[(1-phenylethyl)amino]-,ethyl ester,[r-(r*,s*)]-(9ci)](/img/structure/B13797319.png)

![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B13797323.png)
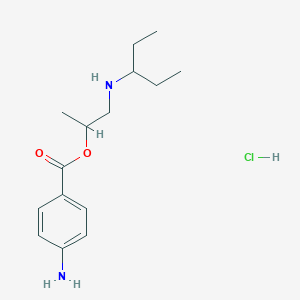
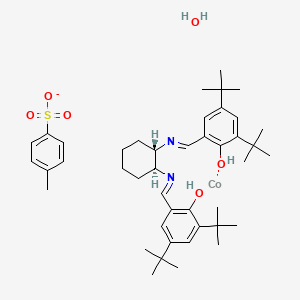

![6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13797345.png)
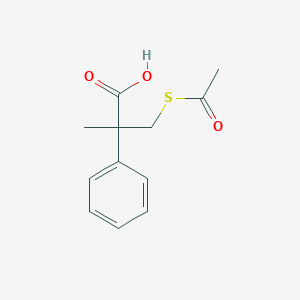
![2,3-Dibromo-7,8-dimethyldibenzo[b,e][1,4]dioxin](/img/structure/B13797357.png)
